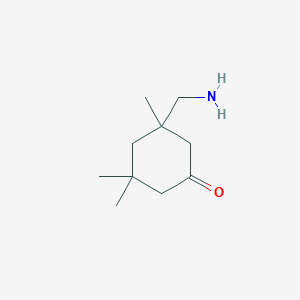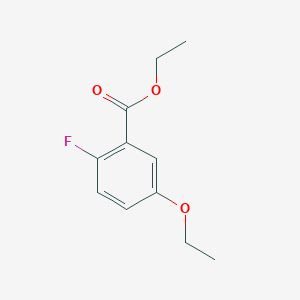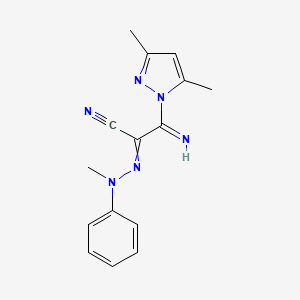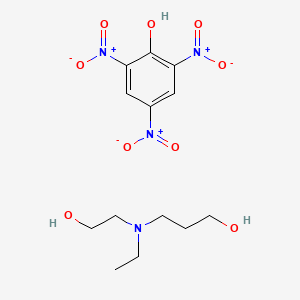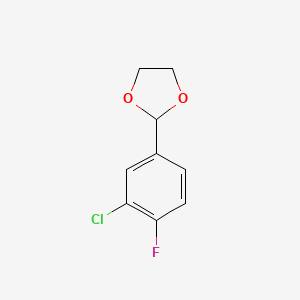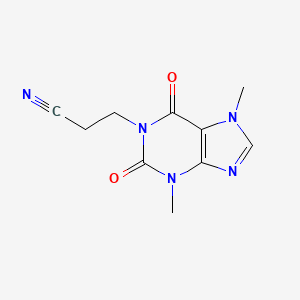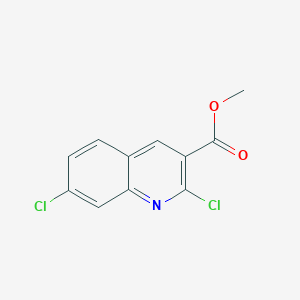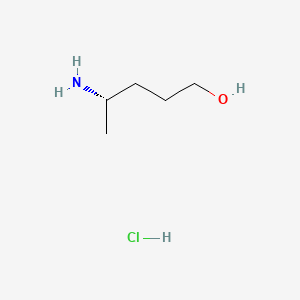
(S)-4-Aminopentan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Aminopentan-1-ol hydrochloride is a chiral amine compound with significant applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of an amino group and a hydroxyl group on a pentane backbone, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Aminopentan-1-ol hydrochloride typically involves the reduction of (S)-4-Aminopentanoic acid or its derivatives. One common method is the catalytic hydrogenation of (S)-4-Aminopentanoic acid using a palladium catalyst under hydrogen gas. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures and pressures to yield (S)-4-Aminopentan-1-ol. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and subsequent conversion to the hydrochloride salt. Quality control measures are implemented to ensure the purity and enantiomeric excess of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Aminopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 4-oxopentanoic acid or 4-oxopentanal.
Reduction: Formation of 4-aminopentane.
Substitution: Formation of N-acyl derivatives or esters.
Applications De Recherche Scientifique
(S)-4-Aminopentan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-4-Aminopentan-1-ol hydrochloride is primarily related to its functional groups. The amino group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and ionic interactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. These interactions contribute to the compound’s biological activity and its role as an intermediate in drug synthesis.
Comparaison Avec Des Composés Similaires
®-4-Aminopentan-1-ol hydrochloride: The enantiomer of (S)-4-Aminopentan-1-ol hydrochloride, with similar chemical properties but different biological activities.
4-Aminobutan-1-ol hydrochloride: A shorter chain analogue with different reactivity and applications.
4-Aminopentanoic acid hydrochloride: The carboxylic acid precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its dual functional groups (amino and hydroxyl) make it a versatile intermediate in various chemical transformations.
Propriétés
Formule moléculaire |
C5H14ClNO |
|---|---|
Poids moléculaire |
139.62 g/mol |
Nom IUPAC |
(4S)-4-aminopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
Clé InChI |
DLOGMTRDVUURIL-JEDNCBNOSA-N |
SMILES isomérique |
C[C@@H](CCCO)N.Cl |
SMILES canonique |
CC(CCCO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)
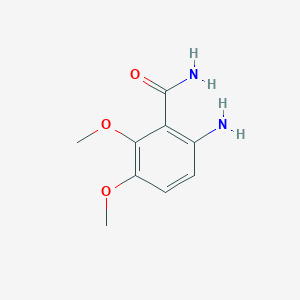
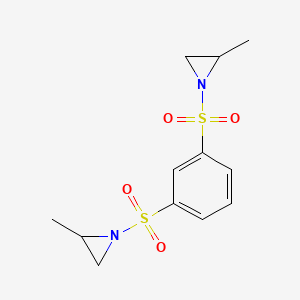

![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
